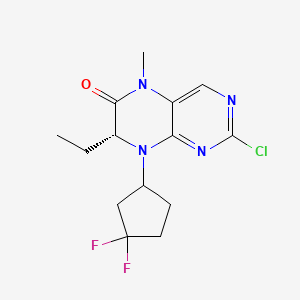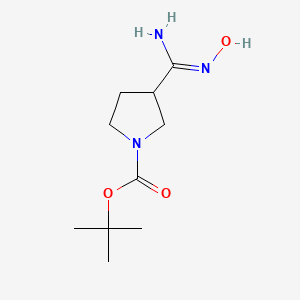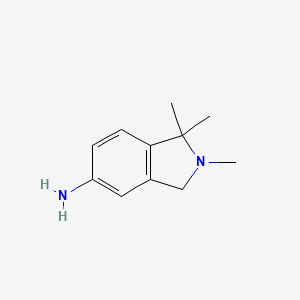
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or 7-fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for short, is a boron-containing compound that is structurally similar to the widely used pharmaceuticals, such as ibuprofen and naproxen. It has been studied for its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 7-fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Structural and Conformational Analysis
The compound 2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are extensively used in structural and conformational analysis. Studies have synthesized boric acid ester intermediates and subjected them to crystallographic and conformational analyses using X-ray diffraction. These analyses are supported by density functional theory (DFT) to optimize molecular structures, providing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds. This detailed examination of molecular structure and physicochemical properties is pivotal for understanding compound behavior and potential applications in various fields of chemistry and material science (Huang et al., 2021).
Synthesis of Polymers and Fluorescence Probes
The compound is instrumental in the synthesis of polymers and fluorescence probes. For instance, it has been used to create fully conjugated copolymers via a palladium-catalyzed Suzuki coupling method, exhibiting properties valuable for material science applications (Grigoras & Antonoaia, 2005). Additionally, a series of boronate ester fluorescence probes have been synthesized using the compound, demonstrating its role in creating materials responsive to specific chemical stimuli, such as hydrogen peroxide, for potential applications in biological and chemical sensing (Lampard et al., 2018).
Herbicidal Activity
Research has also explored the use of derivatives of this compound in herbicidal activity. The mode of action of these derivatives has been identified as inhibition of protoporphyrinogen oxidase, with some compounds showing promising herbicidal activity comparable to commercial herbicides (Huang et al., 2005).
Organic Solar Cell Applications
The compound's derivatives have been incorporated into the design and synthesis of low band gap polymers for organic solar cell applications, demonstrating the compound's role in advancing renewable energy technologies (Meena et al., 2018).
Propriétés
IUPAC Name |
2-(7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(15)11-10(8)16-7-17-11/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGYHYHKYOTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)

![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)



![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)
